

physical and chemical properties of cephamicin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cephamicin C

Cat. No.: B1668395

[Get Quote](#)

Cephamicin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamicin C is a β -lactam antibiotic belonging to the cephamicin family, which are closely related to cephalosporins.^[1] Produced by fermentation of actinomycetes such as *Streptomyces clavuligerus*, it is a crucial starting material for the synthesis of several commercially important antibiotics. A key structural feature of cephamicins is the presence of a 7- α -methoxy group, which confers a high degree of resistance to β -lactamases, enzymes that are a common cause of bacterial resistance to β -lactam antibiotics.^{[1][2]} This technical guide provides an in-depth overview of the physical and chemical properties of **Cephamicin C**, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Physical and Chemical Properties

Cephamicin C is a complex organic molecule with the molecular formula $C_{16}H_{22}N_4O_9S$.^[3] Its properties are summarized in the tables below.

General and Physical Properties of Cephamicin C

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{22}N_4O_9S$	[3]
Molecular Weight	446.4 g/mol	[3]
Appearance	White powder	[4]
Melting Point	Data not available (likely decomposes)	
Specific Rotation $[\alpha]D^{20}$	+221° (c=0.4, H ₂ O)	
Solubility	Soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethylsulfoxide.	

Chemical and Pharmacokinetic-Related Properties of Cephamycin C

Property	Value	Source(s)
UV Absorption (λ_{max})	254 nm (in 0.01M acetic acid)	
pKa	Experimental data not available	
XLogP3 (Computed)	-4.3	[3]
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	10	[3]
Topological Polar Surface Area	237 Å ²	[3]

Stability Profile of Cephamycin C

Cephamycin C exhibits greater stability compared to other β -lactam antibiotics like penicillin. [2] Its stability is pH-dependent.

pH	Temperature	Time (hours)	Degradation (%)	Source(s)
2.2	20°C	100	46	[2]
6.0	20°C	100	15-20	[2]
7.0	20°C	100	15-20	[2]
7.6	20°C	100	15-20	[2]
8.7	20°C	100	71	[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the determination of **Cephamycin C** in fermentation broths.

- Instrumentation: Waters HPLC system with dual pumps, temperature control, automatic injector, and a 996 PDA detector.
- Column: C18 μ -bondapak column.
- Mobile Phase: 0.01M aqueous solution of acetic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 28°C.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Prepare standards of **Cephamycin C** (if available) or use a well-characterized internal standard. Cephalosporin C can be used as a reference standard in the absence of a commercial **Cephamycin C** standard.
- Prepare samples by filtering the fermentation broth to remove particulate matter. Further purification using solid-phase extraction may be necessary to remove interfering substances.
- Inject the prepared samples and standards into the HPLC system.
- Quantify the amount of **Cephamycin C** by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is used for the confirmation of the identity of **Cephamycin C**.

- Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Same as the HPLC method described above.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Analysis: Full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion.
- Procedure:
 - Perform chromatographic separation as described in the HPLC protocol.
 - Introduce the column effluent into the ESI source of the mass spectrometer.
 - Acquire mass spectra for the peak corresponding to the retention time of **Cephamycin C**.

- Confirm the identity of **Cephamycin C** by comparing the observed m/z value with its theoretical exact mass (446.1107 Da).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of **Cephamycin C**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a purified sample of **Cephamycin C** in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- Experiments:
 - 1H NMR: To identify the proton environments in the molecule.
 - ^{13}C NMR: To identify the carbon skeleton.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to fully assign the structure.
- Data Analysis: Integrate and assign the peaks in the spectra to the corresponding atoms in the **Cephamycin C** structure.

Bioassay for Antimicrobial Activity Determination

This method determines the biological activity of **Cephamycin C**.[5]

- Test Organism: A susceptible bacterial strain, such as *Escherichia coli* ESS 2235, which is supersensitive to β -lactam antibiotics.[5]
- Method: Agar diffusion bioassay.[5]
- Procedure:
 - Prepare agar plates seeded with the test organism.

- Apply solutions of **Cephamycin C** at known concentrations (or serial dilutions of a sample with unknown concentration) to wells cut into the agar or onto sterile paper discs placed on the agar surface.
- Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
- Measure the diameter of the zones of inhibition (areas where bacterial growth is prevented) around the wells or discs.
- Correlate the size of the inhibition zone to the concentration of **Cephamycin C** to determine its antimicrobial potency.

Stability Testing

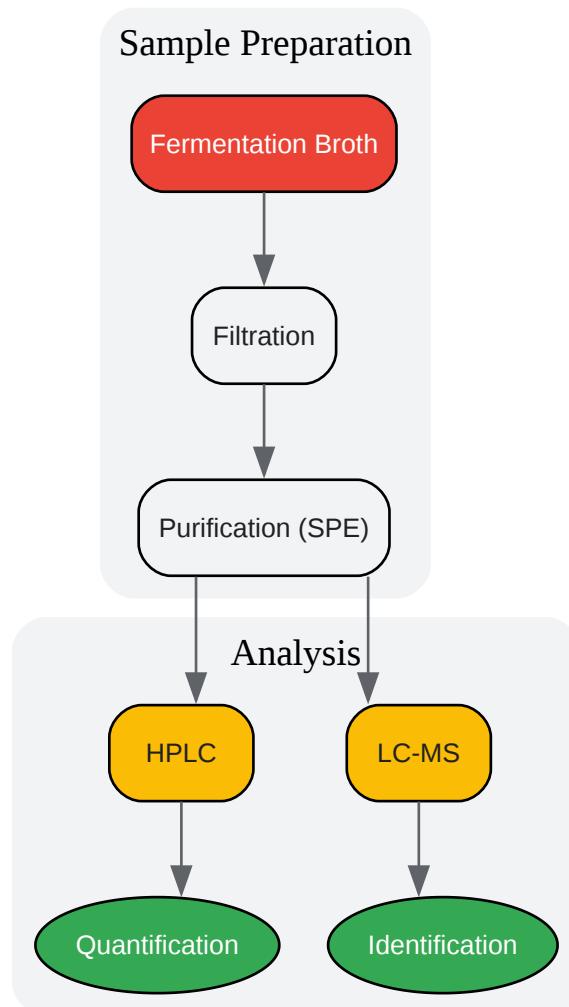
This protocol outlines a general approach for assessing the stability of **Cephamycin C**.

- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.
- Testing Frequency:
 - Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
 - Accelerated: At 0, 3, and 6 months.
- Analytical Methods: Use a stability-indicating method, such as the HPLC method described above, to detect any degradation of **Cephamycin C** and the formation of degradation products.
- Parameters to be Tested: Appearance, assay (potency), and degradation products.

Visualizations

Biosynthesis of Cephamycin C

The biosynthesis of **Cephamycin C** is a complex enzymatic process that starts from amino acid precursors.^{[6][7][8]} The pathway shares its initial steps with the biosynthesis of other β -lactam antibiotics like penicillin and cephalosporin C.^[8]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Cephamycin C** from amino acid precursors.

Experimental Workflow for Cephamycin C Analysis

The following diagram illustrates a typical workflow for the quantification and identification of **Cephamycin C** from a fermentation broth.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Cephamycin C** from fermentation broth.

Mechanism of Action

Like other β -lactam antibiotics, **Cephamycin C** exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.^[9] Specifically, it acylates the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death. The 7- α -methoxy group provides steric hindrance that protects the β -lactam ring from hydrolysis by many bacterial β -lactamases, thus overcoming a common mechanism of antibiotic resistance.^{[1][10]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis and molecular genetics of cephamycins - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Cephamycins, a New Family of β -Lactam Antibiotics: Antibacterial Activity and Resistance to β -Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of cephamycin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668395#physical-and-chemical-properties-of-cephamycin-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com